molecular formula C13H14N2O2S B2450849 N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 403836-42-0

N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No. B2450849
CAS RN: 403836-42-0
M. Wt: 262.33
InChI Key: VNZQJMNREXWNFT-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide, commonly known as MOSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MOSA belongs to the class of oxazole derivatives and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds analogous to N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide have been synthesized to assess their antimicrobial efficacy. For instance, a series of N-substituted derivatives demonstrated variable antimicrobial activity against selected bacterial strains, with some compounds displaying notable activity comparable to established antimicrobials. This suggests potential applications in combating microbial infections (Rehman et al., 2016).

Anticancer Activity

Various synthesized derivatives of similar structures have been evaluated for their anticancer properties. For example, certain compounds showed promising activity against cancer cell lines, indicating their potential as leads for developing new anticancer agents. This includes inhibiting tumor growth and inducing apoptosis in cancerous cells, which are key targets in cancer therapy (Ahmed et al., 2018; Evren et al., 2019).

Enzyme Inhibitory Effects

The enzyme inhibitory activity of compounds structurally related to N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide has also been explored. Some derivatives have shown significant inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase. These findings highlight potential therapeutic applications in treating diseases associated with enzyme dysregulation (Virk et al., 2018).

Antioxidant Properties

Certain derivatives exhibit antioxidant activities, which is crucial in mitigating oxidative stress-related cellular damage. This property can be leveraged in developing therapeutics aimed at diseases where oxidative stress plays a significant role (Chkirate et al., 2019).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-3-5-11(6-4-9)18-8-13(16)14-12-7-10(2)17-15-12/h3-7H,8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZQJMNREXWNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide

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